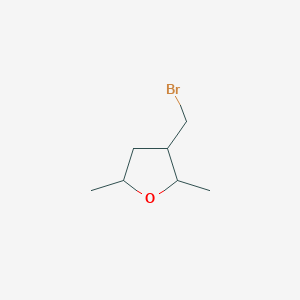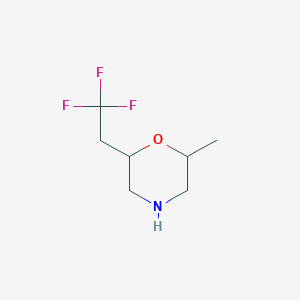![molecular formula C10H11F2NO2S B13172264 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide CAS No. 1193389-41-1](/img/structure/B13172264.png)
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is a chemical compound with the molecular formula C10H11F2NO2S and a molecular weight of 247.26 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy functional groups attached to a phenyl ring, along with an ethanethioamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethoxylation reagents, which can be prepared through various synthetic routes
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioamide moiety to the corresponding amine.
Substitution: The difluoromethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar functional groups but differs in the presence of a cyclopropylmethoxy group instead of an ethanethioamide moiety.
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: Another related compound with a trifluoromethoxy group and a benzoyl chloride moiety.
Uniqueness
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the ethanethioamide moiety, makes it a valuable compound for various research applications .
Propiedades
Número CAS |
1193389-41-1 |
|---|---|
Fórmula molecular |
C10H11F2NO2S |
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanethioamide |
InChI |
InChI=1S/C10H11F2NO2S/c1-14-7-3-2-6(5-9(13)16)4-8(7)15-10(11)12/h2-4,10H,5H2,1H3,(H2,13,16) |
Clave InChI |
PGUCYDZAIDPIRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=S)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


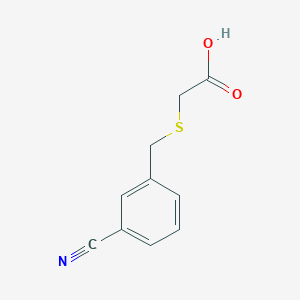
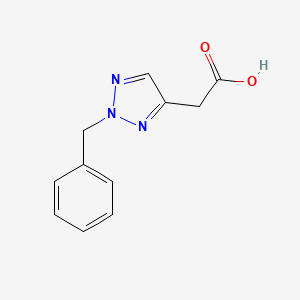
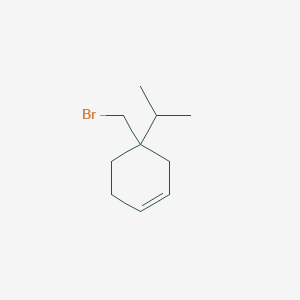
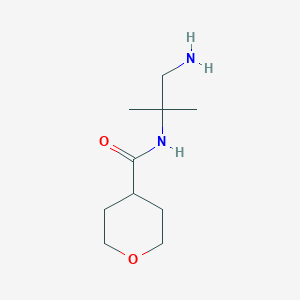
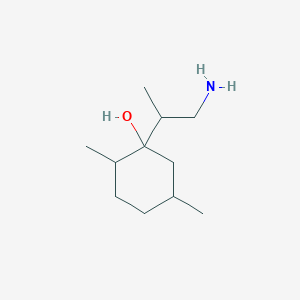
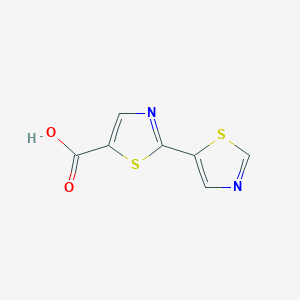

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)

![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)

